An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyronitrile
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Methylbutyronitrile (iso-pentylnitrile). As a chiral nitrile, it serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document consolidates key data, including physicochemical properties, spectroscopic signatures, and detailed experimental considerations for its synthesis and analysis, to support research and development activities.
Chemical Structure and Identification
2-Methylbutyronitrile is a branched aliphatic nitrile. Its structure consists of a butane (B89635) backbone with a nitrile group and a methyl group attached to the second carbon atom. This substitution creates a chiral center, resulting in two enantiomers: (S)-(+)-2-Methylbutyronitrile and (R)-(-)-2-Methylbutyronitrile.
| Identifier | Value |
| IUPAC Name | 2-methylbutanenitrile[2] |
| Synonyms | 2-Cyanobutane, α-Methylbutyronitrile[3] |
| Molecular Formula | C₅H₉N[2] |
| CAS Number | 18936-17-9 (racemic)[2], 25570-03-0 ((S)-enantiomer)[1] |
| SMILES | CCC(C)C#N[2] |
| InChI | InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3[2] |
| InChIKey | RCEJCSULJQNRQQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 2-Methylbutyronitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 83.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 125 - 126 °C | [1] |
| Melting Point | -112 °C | [5] |
| Density | 0.786 g/mL at 25 °C | [1] |
| Solubility in Water | 8.89 g/L at 25 °C | [2] |
| Vapor Pressure | 10.3 mmHg at 25 °C | [2] |
| logP (o/w) | 1.1 | [2] |
| Refractive Index | n20D 1.39 | [1] |
Isomeric Relationship
The following diagram illustrates the relationship between the different isomers of nitriles with the molecular formula C₅H₉N, highlighting the position of 2-Methylbutyronitrile.
Experimental Protocols
Synthesis of 2-Methylbutyronitrile
A common method for the synthesis of α-alkylated nitriles like 2-Methylbutyronitrile involves the nucleophilic substitution of an alkyl halide with a cyanide salt. A plausible experimental protocol is detailed below, adapted from general procedures for nitrile synthesis.
Materials:
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or other polar aprotic solvent
-
Diethyl ether or other extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Addition of Alkyl Halide: Slowly add 2-bromobutane to the stirred cyanide solution. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-Methylbutyronitrile can be purified by fractional distillation under reduced pressure.
Safety Note: This synthesis involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Analytical Methods
GC-MS is a primary technique for the identification and quantification of 2-Methylbutyronitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: Prepare a dilute solution of 2-Methylbutyronitrile in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
NMR spectroscopy is essential for the structural elucidation of 2-Methylbutyronitrile.
¹H NMR (Proton NMR):
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ):
-
Triplet corresponding to the methyl protons of the ethyl group.
-
Multiplet for the methylene (B1212753) protons of the ethyl group.
-
Doublet for the methyl protons adjacent to the chiral center.
-
Multiplet for the methine proton at the chiral center.
-
¹³C NMR (Carbon-13 NMR):
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ):
-
Signal for the nitrile carbon.
-
Signals for the methine and methylene carbons.
-
Signals for the two methyl carbons.
-
IR spectroscopy is used to identify the characteristic functional groups in 2-Methylbutyronitrile.
Sample Preparation: A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).
Expected Absorptions:
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.
-
Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations around 1370-1470 cm⁻¹.
Safety and Handling
2-Methylbutyronitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[6] Keep away from heat, sparks, and open flames.[6] Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of insufficient ventilation, wear respiratory protection.[6]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Applications
2-Methylbutyronitrile, particularly its chiral forms, is a valuable building block in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1] It also finds use in the flavor and fragrance industry and in the synthesis of specialty polymers.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 2-Methylbutyronitrile. The compiled data and experimental considerations are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to strict safety protocols is paramount when handling this compound due to its toxicity and flammability.
References
- 1. 2-METHYLBUTYRONITRILE(18936-17-9) IR Spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-METHYL-2-BUTENENITRILE(4403-61-6) 1H NMR spectrum [chemicalbook.com]
- 5. Butanenitrile, 2-methyl- [webbook.nist.gov]
- 6. 2-Methylbutyronitrile | C5H9N | CID 29339 - PubChem [pubchem.ncbi.nlm.nih.gov]
